molecular formula C12H13N3O5 B177271 Diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate CAS No. 155374-25-7

Diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate

Cat. No. B177271
CAS RN: 155374-25-7
M. Wt: 279.25 g/mol
InChI Key: PTLXZRYAARMAMB-UHFFFAOYSA-N
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Description

Diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate is a chemical compound with the molecular formula C12H13N3O5 . It has an average mass of 279.249 Da and a monoisotopic mass of 279.085510 Da . This compound is known for its unique structure and properties, making it a valuable tool for studying molecular interactions and drug discovery.


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, such as Diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate, allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . Another synthesis method involves the condensation of ethyl 3-aminopyrazole-4-carboxylate with ethyl ethoxymethylenecyanoacetate .


Molecular Structure Analysis

The molecular structure of Diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .

Scientific Research Applications

Antitumor Scaffold

Pyrazolo[1,5-a]pyrimidine derivatives, which include Diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate, are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have been used as an antitumor scaffold , showing potential for the development of new cancer treatments.

Enzymatic Inhibitory Activity

These compounds have also been highlighted for their enzymatic inhibitory activity . This makes them valuable in the study of enzyme function and in the development of drugs that target specific enzymes.

Material Science

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science due to their significant photophysical properties . This opens up possibilities for their use in the development of new materials with unique properties.

Fluorophores

A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodology and tunable photophysical properties . This makes them useful in the study of intracellular processes, chemosensors, and the progress of organic materials .

Solid-State Emitters

The pyrazolo[1,5-a]pyrimidines bearing simple aryl groups allow good solid-state emission intensities . This means they can be designed as solid-state emitters, which have applications in devices like organic light-emitting diodes (OLEDs) .

Chelating Agents

Due to the presence of heteroatoms (B, N, O or S), these compounds can act as potential chelating agents for ions . This property can be exploited in the development of sensors and other devices that require ion detection .

properties

IUPAC Name

diethyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5/c1-3-19-11(17)7-6-14-15-9(7)13-5-8(10(15)16)12(18)20-4-2/h5-6,14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLXZRYAARMAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN2C1=NC=C(C2=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446191
Record name diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate

CAS RN

155374-25-7
Record name diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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